molecular formula C11H13FN2O B2401806 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1433990-26-1

10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No. B2401806
M. Wt: 208.236
InChI Key: PAFWZCVBLLZBGG-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

Into a 2-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 119a (40 g, 148.62 mmol, 1.00 equiv) in tetrahydrofuran (200 mL), followed by the addition of n-BuLi (2.4 M) (218 mL, 3.50 equiv) dropwise with stirring at −78° C. The resulting solution was stirred at −40° C. for 3 h. To this was added a solution of N-fluorobenzenesulfonimide (98.7 g, 313.33 mmol, 2.10 equiv) in tetrahydrofuran (200 mL) dropwise with stirring at −78° C. The resulting solution was stirred at room temperature for 3 h, quenched by the addition of 200 mL of water and extracted with 3×500 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product (30 g) was purified by Prep-HPLC with the following conditions (mobile phase, A: 0.05% trifluoroacetic acid/water; B: CH3CN; gradient: 10% B-25% B) to afford 5.05 g (16%) of 119b as a white solid. MS: [M+H]+ 209. 1H NMR (300 MHz, CDCl3) δ 6.16 (br, 1H), 3.90-3.86 (m, 2H), 3.65-3.62 (m, 2H), 2.53-2.47 (m, 4H), 1.88-1.80 (m, 2H), 1.77-1.72 (m, 2H).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step Two
Quantity
98.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]2[CH2:11][CH2:12][NH:13][C:14](=[O:15])[C:3]=12.[Li]CCCC.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:31])(=O)=O)=CC=1>O1CCCC1>[F:31][C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]2[CH2:11][CH2:12][NH:13][C:14](=[O:15])[C:3]=12

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C2N(C=3CCCCC13)CCNC2=O
Step Two
Name
Quantity
218 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
98.7 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −40° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring at −78° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product (30 g) was purified by Prep-HPLC with the following conditions (mobile phase

Outcomes

Product
Name
Type
product
Smiles
FC1=C2N(C=3CCCCC13)CCNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.